1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one
Description
1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a methyl group at the 5-position and a pentyloxy chain at the 2-position. For instance, similar compounds are synthesized via coupling reactions (e.g., C–O coupling of ketones with N-hydroxyphthalimide) , oxidation of alcohols using reagents like PCC (pyridinium chlorochromate) , or palladium-catalyzed C–H activation for thiophene derivatives . These methods typically yield 50–89% depending on substituents and reaction conditions.
Applications may span organic synthesis intermediates, pharmacological probes, or materials science, though specific studies on this compound remain unreported.
Properties
IUPAC Name |
1-(5-methyl-2-pentoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-4-6-7-10-17-15-9-8-12(3)11-13(15)14(16)5-2/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKTNZWSABEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248018 | |
| Record name | 1-Propanone, 1-[5-methyl-2-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443346-21-1 | |
| Record name | 1-Propanone, 1-[5-methyl-2-(pentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443346-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[5-methyl-2-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one typically involves the alkylation of 5-methyl-2-hydroxyacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Reactivity
This compound undergoes various chemical reactions:
- Oxidation : Can form carboxylic acids or other oxidized derivatives.
- Reduction : The ketone group can be converted to an alcohol.
- Substitution Reactions : The phenyl ring can participate in electrophilic aromatic substitution.
Chemistry
1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound is utilized in biological studies, particularly in enzyme interaction and metabolic pathway analysis. Its structural features may influence its binding affinity and specificity towards biological targets, making it a valuable tool in pharmacological research.
Medicinal Chemistry
Recent studies have highlighted its potential as a scaffold for developing GPR88 agonists, which are being investigated for their therapeutic effects in treating conditions like alcohol addiction. This application underscores the compound's relevance in drug discovery and development processes .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials, leveraging its unique chemical properties to create products tailored for specific applications.
Case Study 1: GPR88 Agonists Development
A study focused on the design and synthesis of GPR88 agonists derived from the compound demonstrated that modifications to the pentyloxy side chain significantly impacted biological activity. The research provided insights into structure-activity relationships (SAR), indicating that certain configurations enhance binding affinity to GPR88 receptors .
Case Study 2: Enzyme Interaction Studies
Research involving this compound has explored its interactions with various enzymes, revealing how structural variations can influence enzymatic activity and metabolic pathways. This work contributes to understanding drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Substituent Effects:
- Alkoxy Chains (e.g., pentyloxy): Increase lipophilicity and may enhance blood-brain barrier penetration compared to shorter chains (e.g., methoxy) .
- Halogens (Cl, F): Electron-withdrawing effects alter reactivity in coupling reactions and bioavailability .
- Methyl Groups: Steric hindrance may slow metabolic degradation, improving stability .
Biological Activity
1-(5-Methyl-2-(pentyloxy)phenyl)propan-1-one, a compound belonging to the class of phenylpropanoids, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate phenolic precursors with propanone derivatives. The specific methodologies may vary, but they often employ techniques such as refluxing in organic solvents or using microwave-assisted synthesis to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of phenylpropanoids exhibit significant antimicrobial properties. In a study by Kadoma et al. (2008), various phenolic compounds were evaluated for their activity against several bacterial strains. The results indicated that modifications to the alkoxy group substantially influenced antimicrobial efficacy. For instance, compounds with longer alkyl chains showed enhanced activity against Gram-positive bacteria compared to their shorter-chain counterparts .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | Low |
| Eugenol (control) | High | Moderate |
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays, including DPPH radical scavenging and ABTS assays. The compound exhibited moderate antioxidant activity, which was attributed to its ability to donate electrons and stabilize free radicals. The structure-activity relationship suggests that the presence of the pentyloxy group enhances electron-donating ability compared to simpler phenolic structures .
Cytotoxicity
Cytotoxic effects of this compound were evaluated using several cancer cell lines. Studies indicated that the compound displayed selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology. Specifically, IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
Study on Antimicrobial Properties
Antioxidant Evaluation
A comparative analysis of antioxidant activities among different phenolic compounds showed that this compound had an IC50 value of approximately 25 µg/mL in DPPH scavenging assays. This positions it as a moderately effective antioxidant when compared to more potent analogs like curcumin (IC50 ~ 10 µg/mL) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of this compound is significantly influenced by its molecular structure. Key findings include:
- Alkoxy Group Influence : Variations in the length and branching of alkoxy substituents affect both antimicrobial and antioxidant properties.
- Methyl Substitution : The presence of methyl groups on the aromatic ring enhances lipophilicity, potentially increasing cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
